molecular formula C11H10N2OS B289723 1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde

1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B289723
M. Wt: 218.28 g/mol
InChI Key: PTEGAEUIMYWPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 3-position, a phenylsulfanyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: 3-Methyl-2-phenylsulfanylimidazole-4-carboxylic acid.

    Reduction: 3-Methyl-2-phenylsulfanylimidazole-4-methanol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole-4-carbaldehyde: Lacks the methyl and phenylsulfanyl groups.

    3-Methylimidazole-4-carbaldehyde: Lacks the phenylsulfanyl group.

    2-Phenylsulfanylimidazole: Lacks the aldehyde group.

Uniqueness

1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylsulfanyl and aldehyde groups makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-methyl-2-phenylsulfanylimidazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c1-13-9(8-14)7-12-11(13)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PTEGAEUIMYWPOY-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1SC2=CC=CC=C2)C=O

Canonical SMILES

CN1C(=CN=C1SC2=CC=CC=C2)C=O

Origin of Product

United States

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